(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol
Overview
Description
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol is a chemical compound that features a pyridine ring substituted with a methanol group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol typically involves the borylation of a pyridine derivative. One common method includes the reaction of 3-hydroxymethylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid or pyridine-3-aldehyde.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
Chemistry
In organic synthesis, (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol is used as a building block for the construction of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for the synthesis of biaryl compounds and other aromatic systems.
Biology and Medicine
This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features allow for the modification of biological activity and the optimization of drug-like properties.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its boron-containing moiety can impart unique characteristics such as increased thermal stability and electronic properties.
Mechanism of Action
The mechanism by which (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol exerts its effects depends on the specific application. In cross-coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar in structure but with a benzene ring instead of a pyridine ring.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a methanol group.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features an aniline group instead of a methanol group.
Uniqueness
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol is unique due to the presence of both a pyridine ring and a methanol group, which can influence its reactivity and interactions in various chemical and biological systems. The combination of these functional groups allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-5-9(8-15)6-14-7-10/h5-7,15H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZYOXJIDQOQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676786 | |
Record name | [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877149-81-0 | |
Record name | [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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